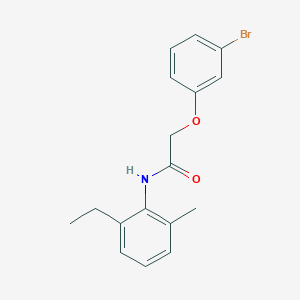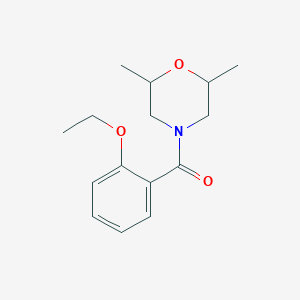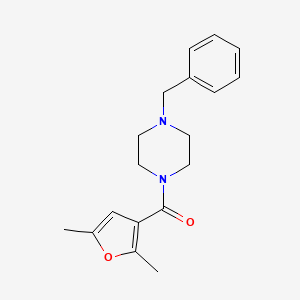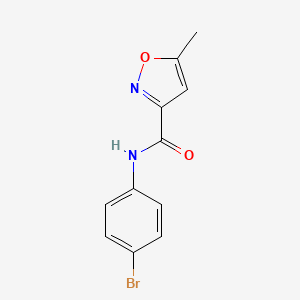
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
説明
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEA is a derivative of acetanilide and belongs to the class of organic compounds known as phenoxyacetamides. In
作用機序
The mechanism of action of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce inflammation, pain, and fever. 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have antitumor activity, which may make it a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
One advantage of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has shown promising results in animal studies, which may make it a useful tool for studying the mechanisms of inflammation, pain, and cancer. However, one limitation of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to explore its potential as a herbicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide and to identify other potential targets for its activity. Finally, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide may be used as a building block for the synthesis of new materials with unique properties, which may have applications in fields such as electronics and energy storage.
科学的研究の応用
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has shown promising results as an anti-inflammatory agent and has been studied for its potential use in the treatment of chronic pain, arthritis, and cancer. In agriculture, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain plants. In material science, 2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-7-4-6-12(2)17(13)19-16(20)11-21-15-9-5-8-14(18)10-15/h4-10H,3,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVJVBIYXQPQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,4-difluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4433401.png)
![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)
![methyl 5-benzyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433417.png)
![methyl 4-methyl-3-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B4433422.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)

![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4433468.png)

![5-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433498.png)


